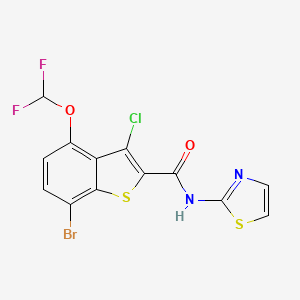![molecular formula C26H31BrN2O3 B10943258 [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone](/img/structure/B10943258.png)
[4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone: is a complex organic compound that features a unique combination of adamantyl, piperazine, bromophenoxy, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Piperazine Derivatization: Piperazine is then reacted with the adamantyl group to form the adamantyl-piperazine intermediate.
Bromophenoxy Group Introduction: The bromophenoxy group is introduced through a nucleophilic substitution reaction using 4-bromophenol and an appropriate leaving group.
Furyl Group Addition: The final step involves the addition of the furyl group through a condensation reaction with furfural or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and furyl groups.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially converting it to a phenol derivative.
Substitution: The piperazine and bromophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the adamantyl and furyl groups.
Reduction: Reduced derivatives of the bromophenoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the piperazine and bromophenoxy groups can interact with biological receptors or enzymes. The furyl group may enhance the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
[4-(1-Adamantyl)piperazino]{5-[(4-chlorophenoxy)methyl]-2-furyl}methanone: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
[4-(1-Adamantyl)piperazino]{5-[(4-fluorophenoxy)methyl]-2-furyl}methanone: Similar structure but with a fluorophenoxy group instead of a bromophenoxy group.
Uniqueness
The uniqueness of [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H31BrN2O3 |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[5-[(4-bromophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C26H31BrN2O3/c27-21-1-3-22(4-2-21)31-17-23-5-6-24(32-23)25(30)28-7-9-29(10-8-28)26-14-18-11-19(15-26)13-20(12-18)16-26/h1-6,18-20H,7-17H2 |
InChI Key |
XQFZUQLUENIKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10943185.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10943190.png)

![5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10943193.png)
![(2E)-1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B10943204.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10943211.png)
![N-{1-[4-(butan-2-yl)phenyl]propyl}thiophene-2-sulfonamide](/img/structure/B10943214.png)
![6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943218.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943222.png)

piperazino]carbonyl}-3-pyridyl)methanone](/img/structure/B10943251.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10943260.png)
![4-chloro-N-(4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-N-(6-chloropyridazin-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10943261.png)
![ethyl 3-({4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10943274.png)
